3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid
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Overview
Description
3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid is a complex organic compound that features both indole and furan moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, along with the furan ring, known for its reactivity and versatility, makes this compound particularly intriguing for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the furan moiety. Here is a general outline of the synthetic route:
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Furan Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reaction: The indole and furan derivatives are then coupled through an amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The indole and furan rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and furan rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The indole moiety is known to interact with various biological targets, making it useful in the study of protein-ligand interactions.
Medicine
Medically, compounds containing indole and furan rings have shown promise in the development of new pharmaceuticals. This compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it suitable for use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid would depend on its specific application. In a biological context, the indole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, known for its role in protein synthesis and as a precursor to serotonin.
Furan-2-carboxylic acid: A simple furan derivative used in organic synthesis.
Uniqueness
3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid is unique due to the combination of the indole and furan rings within a single molecule
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(5-methylfuran-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-6-7-15(23-10)16(20)19-14(17(21)22)8-11-9-18-13-5-3-2-4-12(11)13/h2-7,9,14,18H,8H2,1H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNHOYMARTPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389444 |
Source
|
Record name | 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360573-13-3 |
Source
|
Record name | 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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